molecular formula C8H5ClF3NO2 B1408459 6-Chloro-2-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1227578-83-7

6-Chloro-2-(trifluoromethyl)pyridine-3-acetic acid

Cat. No.: B1408459
CAS No.: 1227578-83-7
M. Wt: 239.58 g/mol
InChI Key: HOZARIJJIPOBSI-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)pyridine-3-acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 2nd position, and an acetic acid moiety at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(trifluoromethyl)pyridine-3-acetic acid typically involves the introduction of the chloro and trifluoromethyl groups onto the pyridine ring, followed by the addition of the acetic acid moiety. One common method involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with a suitable acetic acid derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)pyridine-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Chloro-2-(trifluoromethyl)pyridine-3-acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups may influence the compound’s reactivity and binding affinity to target molecules. The acetic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-iodo-3-(trifluoromethyl)pyridine: Similar structure with an iodine atom instead of an acetic acid moiety.

    6-Chloro-2-(trifluoromethyl)pyridine: Lacks the acetic acid group but shares the chloro and trifluoromethyl groups.

Uniqueness

6-Chloro-2-(trifluoromethyl)pyridine-3-acetic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the acetic acid moiety distinguishes it from other similar compounds and may enhance its reactivity and interactions in various applications.

Properties

IUPAC Name

2-[6-chloro-2-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-5-2-1-4(3-6(14)15)7(13-5)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZARIJJIPOBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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